

Technical Support Center: Enhancing In Vivo Efficacy of ST-1006

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Compound of Interest

Compound Name: ST-1006

Cat. No.: B611016

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Welcome to the technical support center for **ST-1006**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments with **ST-1006**, a potent histamine H4 receptor (H4R) agonist.

Frequently Asked Questions (FAQs)

Q1: What is **ST-1006** and what is its primary mechanism of action?

A1: **ST-1006** is a potent agonist for the histamine H4 receptor (H4R), a G-protein coupled receptor (GPCR). Its primary mechanism of action involves binding to and activating H4R, which is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, basophils, and T cells. This activation modulates inflammatory and immune responses, leading to its observed anti-inflammatory and anti-pruritic effects in preclinical models.

Q2: What are the known in vivo effects of **ST-1006**?

A2: In vivo studies in mice have demonstrated that **ST-1006** exhibits anti-pruritic (anti-itch) and anti-inflammatory properties. For instance, subcutaneous administration of **ST-1006** has been shown to significantly inhibit scratching behavior in models of pruritus.^[1]

Q3: What is the recommended route of administration and dosage for in vivo studies?

A3: Based on available preclinical data, **ST-1006** has been effectively administered via subcutaneous (s.c.) injection in mice. The reported dosage range is between 1 mg/kg and 100 mg/kg. A dose of 30 mg/kg has been shown to be effective in reducing pruritus.[1]

Q4: How should **ST-1006** be formulated for in vivo administration?

A4: **ST-1006** is known to be soluble in dimethyl sulfoxide (DMSO). For in vivo studies, a common approach for poorly water-soluble compounds is to first dissolve them in a minimal amount of an organic solvent like DMSO and then dilute with a pharmaceutically acceptable vehicle, such as saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like polyethylene glycol (PEG) or cyclodextrins.[2][3][4] It is crucial to establish the maximum tolerated concentration of the vehicle in the animal model being used.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with **ST-1006** in vivo.

Issue	Potential Cause(s)	Recommended Solution(s)
Suboptimal or Lack of Efficacy (Anti-inflammatory)	Model-Specific Response: The efficacy of ST-1006 can be context-dependent. For example, while effective against pruritus, it has been reported to be ineffective in reducing croton oil-induced ear edema in mice at doses up to 100 mg/kg.[1]	- Carefully select the in vivo model based on the specific inflammatory pathways you aim to target. The H4R pathway may not be the primary driver in all inflammatory models.- Consider using alternative or complementary models of inflammation where H4R is known to play a more significant role.
Inadequate Dosing: The dose of ST-1006 may be insufficient to elicit a therapeutic response in the chosen model.	- Perform a dose-response study to determine the optimal effective dose for your specific model and endpoint.- Review literature for effective doses of other H4R agonists in similar models to guide your dose selection.	
Poor Bioavailability/Instability: The formulation may not be optimal, leading to poor absorption or rapid degradation of the compound in vivo.	- Optimize the formulation to enhance solubility and stability. This may involve using co-solvents, surfactants, or other excipients.[2][3][4]- Characterize the pharmacokinetic profile of your ST-1006 formulation to ensure adequate exposure at the target site.	
Unexpected or Off-Target Effects	Agonist-Induced Desensitization: Prolonged or high-dose administration of a GPCR agonist can lead to	- Adjust the dosing regimen (e.g., less frequent administration) to minimize receptor desensitization.-

	receptor desensitization and internalization, reducing its efficacy over time.	Measure H4R expression and signaling in your target tissue to assess receptor status.
Activation of Other Histamine Receptors: Although ST-1006 is a potent H4R agonist, high concentrations could potentially interact with other histamine receptor subtypes, leading to off-target effects.	- Perform in vitro profiling to confirm the selectivity of ST-1006 for H4R over other histamine receptors.- Use the lowest effective dose in your in vivo experiments to minimize the risk of off-target activity.	
Issues with Compound Formulation	Precipitation Upon Dilution: ST-1006, being soluble in DMSO, may precipitate when diluted into an aqueous vehicle for injection.	- Prepare the formulation immediately before administration.- Use a vehicle containing co-solvents (e.g., PEG400, ethanol) or surfactants (e.g., Tween 80, Cremophor EL) to maintain solubility. [2] [3] [4] - Visually inspect the final formulation for any signs of precipitation before injection.
Vehicle-Induced Effects: The vehicle used for formulation (e.g., DMSO) can have its own biological effects, confounding the interpretation of the results.	- Include a vehicle-only control group in all in vivo experiments.- Keep the concentration of organic solvents in the final injection volume to a minimum (typically <10%).	

Quantitative Data Summary

The following table summarizes the in vivo efficacy data for **ST-1006** from a study using a croton oil-induced dermatitis model in mice.

Model	Species	Route of Administration	Dose (mg/kg)	Effect on Inflammation (Ear Edema)	Effect on Pruritus (Scratching Bouts)	Reference
Croton oil-induced ear dermatitis	Mouse	Subcutaneous (s.c.)	10 - 100	Ineffective	-	[1]
Croton oil-induced ear dermatitis	Mouse	Subcutaneous (s.c.)	30	-	Significantly Inhibited	[1]

Experimental Protocols

General Protocol for Subcutaneous Administration of **ST-1006** in Mice

This protocol provides a general guideline. Specific parameters should be optimized for your experimental design.

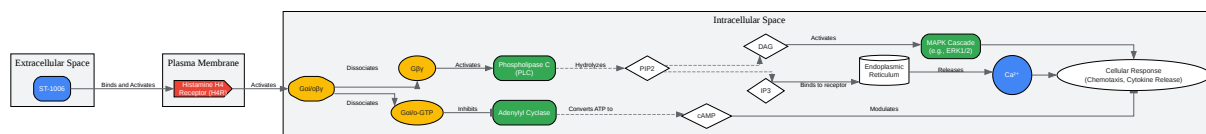
- Preparation of **ST-1006** Formulation:
 - Based on the desired final concentration and injection volume, calculate the required amount of **ST-1006**.
 - Dissolve **ST-1006** in a minimal volume of sterile DMSO. For example, if the final desired DMSO concentration in the vehicle is 5%, and the final injection volume is 100 μ L, dissolve the required dose in 5 μ L of DMSO.
 - While vortexing, slowly add the diluent (e.g., sterile saline or PBS) to the DMSO-**ST-1006** mixture to reach the final desired volume.
 - Visually inspect the solution for any precipitation. If precipitation occurs, formulation optimization is required.
 - Prepare the formulation fresh on the day of the experiment.

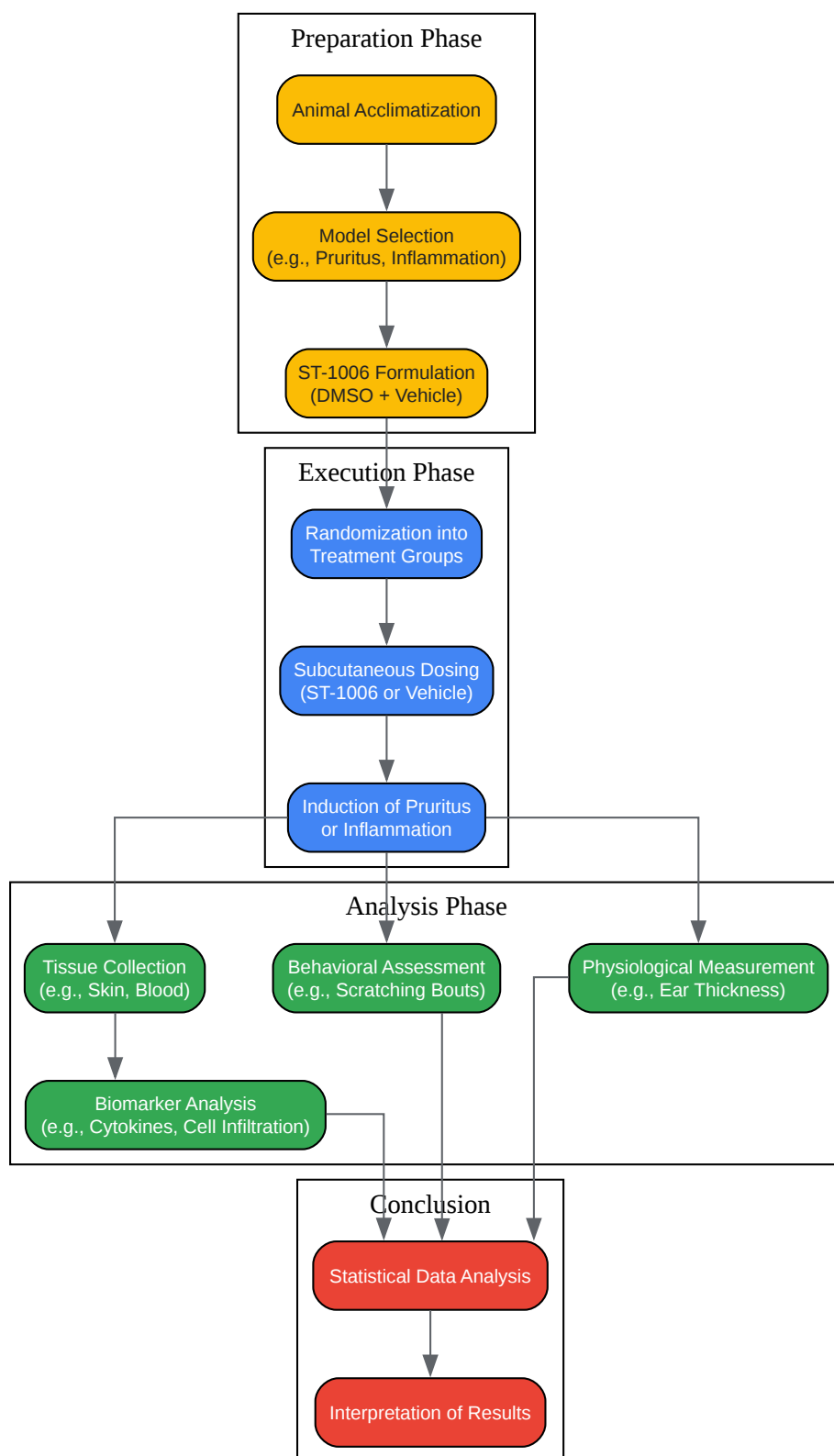
- Animal Dosing:
 - Use an appropriate mouse strain for your inflammation or pruritus model (e.g., CD-1 or C57BL/6).
 - Acclimatize the animals to the housing conditions for at least one week before the experiment.
 - Weigh each animal on the day of dosing to calculate the exact injection volume.
 - Administer **ST-1006** via subcutaneous injection in the scruff of the neck or the flank.
 - The injection volume should typically be between 50-200 μ L for a mouse.
 - Include a vehicle control group that receives the same formulation without **ST-1006**.
- Assessment of Efficacy:
 - The timing of efficacy assessment will depend on the specific model and endpoint.
 - For pruritus models, this may involve observing and quantifying scratching behavior for a defined period after **ST-1006** administration.
 - For inflammation models, this could involve measuring changes in tissue swelling, cellular infiltration, or cytokine levels at a specific time point post-challenge.

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

ST-1006, as a histamine H4 receptor agonist, initiates a signaling cascade characteristic of Gai/o-coupled receptors. This pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of other downstream effectors like the mitogen-activated protein kinase (MAPK) pathway and intracellular calcium mobilization.[5][6][7][8][9][10][11][12]





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